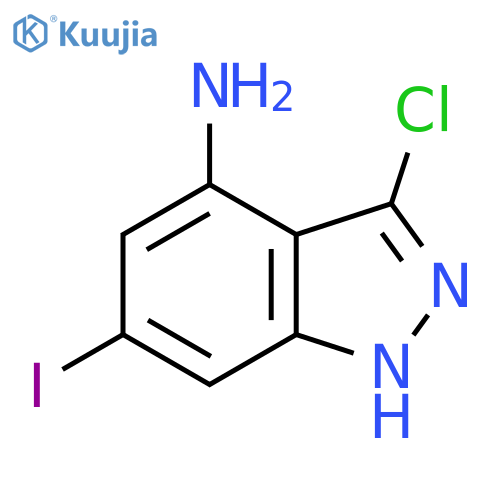Cas no 1082041-30-2 (4-AMino-3-chloro-6-iodo-1H-indazole)

4-AMino-3-chloro-6-iodo-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 4-AMino-3-chloro-6-iodo-1H-indazole
-
- インチ: 1S/C7H5ClIN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)
- InChIKey: KUDBCWSCOZINCQ-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(N)=CC(I)=C2)C(Cl)=N1
4-AMino-3-chloro-6-iodo-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A603228-1mg |
4-Amino-3-chloro-6-iodo-1H-indazole |
1082041-30-2 | 1mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A603228-2mg |
4-Amino-3-chloro-6-iodo-1H-indazole |
1082041-30-2 | 2mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A603228-10mg |
4-Amino-3-chloro-6-iodo-1H-indazole |
1082041-30-2 | 10mg |
$ 160.00 | 2022-06-08 |
4-AMino-3-chloro-6-iodo-1H-indazole 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
4-AMino-3-chloro-6-iodo-1H-indazoleに関する追加情報
4-Amino-3-Chloro-6-Iodo-1H-Indazole: A Comprehensive Overview
4-Amino-3-chloro-6-iodo-1H-indazole, with the CAS number 1082041-30-2, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole moiety. The presence of amino, chloro, and iodo substituents at specific positions on the indazole ring imparts unique chemical and biological properties to this molecule.
The synthesis of 4-amino-3-chloro-6-iodo-1H-indazole typically involves multi-step organic reactions, often utilizing intermediates such as indole derivatives or through direct substitution reactions. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have enabled more efficient and selective syntheses of this compound. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.
In terms of physical properties, 4-amino-3-chloro-6-iodo-1H-indazole exhibits a melting point of approximately 285°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, which is indicative of its potential application in optoelectronic materials. The compound's electronic structure has been studied using computational methods such as density functional theory (DFT), revealing its frontier molecular orbitals and reactivity patterns.
The biological activity of 4-amino-3-chloro-6-iodo-1H-indazole has been extensively investigated in recent years. Studies have demonstrated its potent anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. Additionally, this compound has shown promise as a potential anticancer agent, with selective cytotoxicity against various cancer cell lines. Preclinical trials have highlighted its ability to induce apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
In the realm of materials science, 4-amino-3-chloro-6-iodo-1H-indazole has been explored as a building block for constructing advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to coordinate with metal ions like copper(II) and zinc(II) makes it a versatile ligand for constructing porous materials with applications in gas storage and catalysis. Recent research has also focused on its use in designing stimuli-responsive materials that can undergo structural changes in response to external stimuli such as light or pH variations.
The environmental impact of 4-amino-3-chloro-6-iodo-1H-indazole has been another area of interest. Studies have evaluated its biodegradation potential under aerobic and anaerobic conditions, revealing moderate degradation rates influenced by microbial activity and environmental factors. Efforts are underway to develop eco-friendly synthesis routes and recycling strategies to minimize its ecological footprint.
In conclusion, 4-amino-3-chloro-6-Iodo-indazole, with CAS number 1082041 - 30 - 2, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a valuable tool for future innovations in medicine, materials science, and beyond.
1082041-30-2 (4-AMino-3-chloro-6-iodo-1H-indazole) 関連製品
- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)
- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)
- 2034508-56-8(6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)
- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)
- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)
- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)